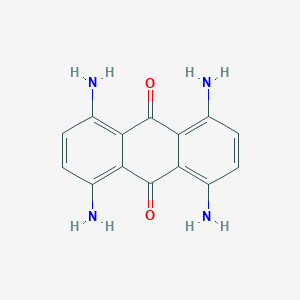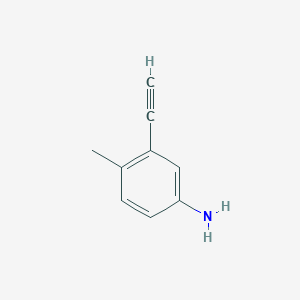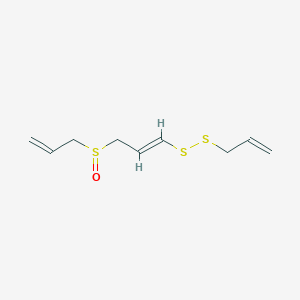![molecular formula C18H18N2O3S B125018 5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione CAS No. 105355-33-7](/img/structure/B125018.png)
5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione, commonly known as PPARγ agonist, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. PPARγ agonist is a member of the thiazolidinedione class of drugs that are used to treat type 2 diabetes.
Wirkmechanismus
PPARγ agonist works by activating the peroxisome proliferator-activated receptor gamma (PPARγ) in the body. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, decreased insulin resistance, and improved glucose uptake in the body.
Biochemische Und Physiologische Effekte
PPARγ agonist has been shown to have several biochemical and physiological effects. It has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. PPARγ agonist also has anti-tumor properties and has been shown to induce apoptosis in cancer cells. Additionally, it has been shown to improve insulin sensitivity, decrease insulin resistance, and reduce blood glucose levels in patients with type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
PPARγ agonist has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied, and there is a significant amount of literature on its properties and potential therapeutic applications. However, there are also limitations to using PPARγ agonist in lab experiments. It can be toxic at high concentrations, and its effects on the body can be complex and difficult to interpret.
Zukünftige Richtungen
There are several future directions for research on PPARγ agonist. One direction is to explore its potential therapeutic applications in the treatment of Alzheimer's disease. PPARγ agonist has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Another direction is to investigate the effects of PPARγ agonist on the gut microbiome. There is evidence that PPARγ agonist may have a beneficial effect on the gut microbiome and may be useful in the treatment of inflammatory bowel disease. Finally, there is a need for further research on the safety and toxicity of PPARγ agonist, particularly in long-term use.
Synthesemethoden
PPARγ agonist is synthesized by reacting 2-(3-Methyl-2-pyridinyl) ethanol with 4-bromo-benzyl bromide in the presence of potassium carbonate to form 4-[2-(3-Methyl-2-pyridinyl) ethoxy] benzyl bromide. This intermediate is then reacted with 5-methyl-2,4-thiazolidinedione in the presence of a palladium catalyst to form PPARγ agonist.
Wissenschaftliche Forschungsanwendungen
PPARγ agonist has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. PPARγ agonist has been used in the treatment of various diseases, including type 2 diabetes, obesity, cancer, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
105355-33-7 |
|---|---|
Produktname |
5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione |
Molekularformel |
C18H18N2O3S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
5-[[4-[2-(3-methylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O3S/c1-12-3-2-9-19-15(12)8-10-23-14-6-4-13(5-7-14)11-16-17(21)20-18(22)24-16/h2-7,9,16H,8,10-11H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
UFIIPYBZDKGWEI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Kanonische SMILES |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



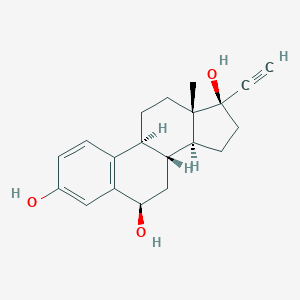
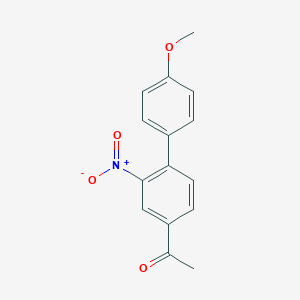
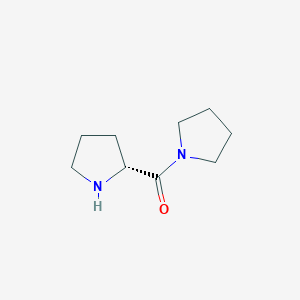
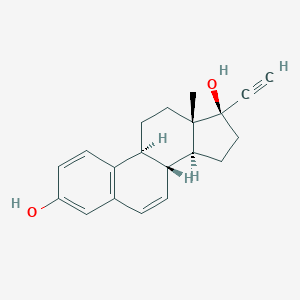
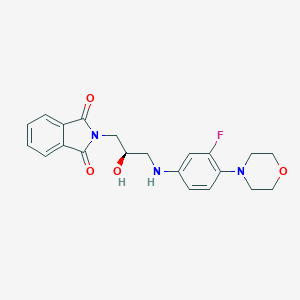
![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)
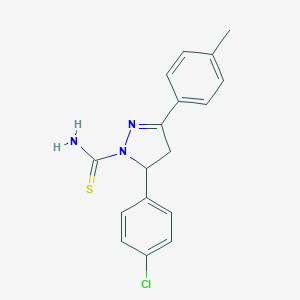
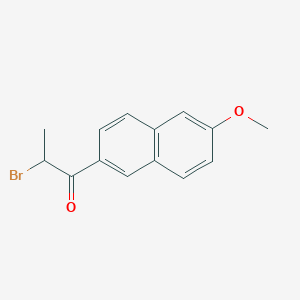
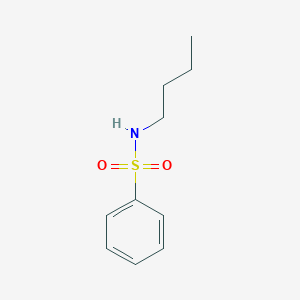
![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)
